molecular formula C27H26OSi B12600725 Triphenyl(3-phenylpropoxy)silane CAS No. 634197-79-8

Triphenyl(3-phenylpropoxy)silane

Cat. No.: B12600725
CAS No.: 634197-79-8
M. Wt: 394.6 g/mol
InChI Key: LHSNOLLBIGRJQA-UHFFFAOYSA-N
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Description

Evolution of Organosilane Chemistry: Historical Perspectives and Contemporary Relevance

The journey of organosilane chemistry began in the mid-19th century. In 1863, Charles Friedel and James Crafts synthesized the first compound featuring a silicon-carbon (Si-C) bond, tetraethylsilane. guidechem.com This marked the birth of a new field of chemistry. Early research in the late 19th and early 20th centuries, notably by Frederic Kipping, laid the foundational groundwork by exploring the synthesis of various organosilicon compounds and observing their unique properties, such as thermal stability, which were distinct from their carbon-based counterparts. guidechem.com Kipping's work, which included the synthesis of hydrolyzable silanes using Grignard reagents, was pivotal for the future silicone industry. guidechem.com

The mid-20th century saw a surge in the industrial application of organosilanes, particularly in the form of silicones. Researchers at companies like Corning Glass and General Electric began to recognize the potential of these materials as heat-resistant polymers. guidechem.com This era established organosilanes as crucial materials in a wide range of commercial products.

In contemporary research, organosilanes are more relevant than ever. They are considered environmentally superior alternatives to some traditional organometallic reagents, such as those based on tin. ccsenet.org Their applications have diversified significantly, now playing critical roles as coupling agents, adhesion promoters, cross-linkers, and surface modification agents in advanced materials, nanotechnology, and biomedical devices. nih.govorgsyn.org

Structural and Chemical Characteristics of Organosilanes in Advanced Chemical Research

The utility of organosilanes stems from their unique molecular structure, generally represented as RₙSiX₄₋ₙ. nih.govorgsyn.org This structure is characterized by two key features:

The Silicon-Carbon (Si-C) Bond: This bond forms the stable backbone of organosilane molecules. It is strong and relatively nonpolar, providing chemical and thermal stability to the resulting materials.

Reactive Functional Groups: Organosilanes typically possess two types of reactive groups attached to the silicon atom.

Hydrolyzable Groups (X): These are typically alkoxy (like methoxy (B1213986), ethoxy) or acetoxy groups. nih.gov They can react with water (hydrolysis) to form silanol (B1196071) groups (Si-OH). orgsyn.org

Organofunctional Groups (R): These are organic moieties (like amino, epoxy, or alkyl chains) that can interact or react with other materials, often organic polymers. orgsyn.org

This dual functionality allows organosilanes to act as molecular bridges, connecting dissimilar materials like inorganic fillers (e.g., glass, metals) and organic polymers. nih.gov The hydrolysis of the alkoxy groups allows the silane (B1218182) to bond to the surface of an inorganic substrate, while the organofunctional group can form covalent bonds with a polymer matrix. This coupling action is fundamental to the performance of many modern composites, coatings, and adhesives.

Positioning of Triphenyl(3-phenylpropoxy)silane within the Organosilane Family

Based on its name, this compound can be classified as an alkoxysilane. Its structure would consist of a central silicon atom bonded to:

Three phenyl (C₆H₅) groups.

One 3-phenylpropoxy (-OCH₂CH₂CH₂C₆H₅) group.

The triphenylsilyl group would impart significant steric bulk and hydrophobicity. The 3-phenylpropoxy group is an alkoxy group, which is, in principle, susceptible to hydrolysis. However, the presence of the three bulky phenyl groups on the silicon atom would likely make this hydrolysis reaction sterically hindered and therefore slower compared to smaller trialkoxysilanes. It belongs to the broader class of organofunctional silanes, where the 3-phenylpropoxy group serves as the alkoxy functionality and the phenyl groups are the organic component directly bonded to silicon.

Research Gaps and Opportunities in the Study of Aryloxy/Alkoxysilanes

The study of alkoxysilanes is a mature field, yet significant research gaps and opportunities remain, particularly concerning the kinetics and mechanisms of their reactions.

Research Gaps:

Complex Reaction Kinetics: While the fundamental steps of hydrolysis and condensation are known, the polymerization kinetics of alkoxysilanes are complex. They are influenced by numerous factors including pH, water-to-silane ratio, solvent, temperature, and the nature of the organic substituent. A comprehensive understanding that allows for precise prediction and control of the final material structure is often lacking. orgsyn.org

Stability in Aqueous Solutions: The stability of alkoxysilanes and their hydrolyzed products (silanols) in water is a critical but challenging area of study. Uncontrolled hydrolysis and premature condensation can lead to undesirable byproducts and limit the effectiveness of surface functionalization. There is a need for better methods to control these reactions, especially for silanes with bulky groups.

Tin-Free Catalysts: Organotin compounds are effective catalysts for silane reactions but face scrutiny due to their toxicity. The development of efficient, non-toxic, tin-free catalysts is an ongoing research effort, with materials based on boron and other metals showing promise.

Research Opportunities:

Direct Synthesis Routes: The traditional synthesis of alkoxysilanes can be complex. Research into more efficient "direct synthesis" methods, reacting elemental silicon with alcohols, is an active area. Overcoming challenges in this process could lead to more cost-effective and sustainable production of these valuable chemicals.

Novel Functional Groups: There is continuous opportunity in designing and synthesizing alkoxysilanes with novel organofunctional groups to create materials with tailored properties for specific applications, from advanced electronics to targeted drug delivery systems.

Computational Modeling: The use of computational methods like Density Functional Theory (DFT) in combination with molecular dynamics can provide deeper insights into reaction mechanisms at the molecular level. These tools can help close the knowledge gap in reaction kinetics and guide the design of new silane systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

634197-79-8

Molecular Formula

C27H26OSi

Molecular Weight

394.6 g/mol

IUPAC Name

triphenyl(3-phenylpropoxy)silane

InChI

InChI=1S/C27H26OSi/c1-5-14-24(15-6-1)16-13-23-28-29(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-12,14-15,17-22H,13,16,23H2

InChI Key

LHSNOLLBIGRJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches for Triphenyl 3 Phenylpropoxy Silane

Precursor Synthesis and Functionalization Pathways for Silane (B1218182) Derivatives

Synthesis of Phenylpropoxy Building Blocks

The primary precursor for the phenylpropoxy moiety is 3-phenyl-1-propanol (B195566). This alcohol can be synthesized through various established organic chemistry routes. A common method involves the reduction of cinnamic acid or its esters. For instance, ethyl cinnamate (B1238496) can be reduced to 3-phenyl-1-propanol using reagents such as sodium and ethanol (B145695) or through catalytic hydrogenation. nih.gov Another viable pathway is the reduction of cinnamaldehyde. nih.gov The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic considerations.

Starting MaterialReagent(s)ProductReference
Ethyl CinnamateSodium, Ethanol3-Phenyl-1-propanol nih.gov
Cinnamic AcidLithium Aluminum Hydride3-Phenyl-1-propanol nih.gov
CinnamaldehydeHydrogen, Palladium Catalyst3-Phenyl-1-propanol nih.gov

Preparation of Triphenylsilyl Precursors

The most common and reactive precursor for introducing the triphenylsilyl group is Triphenylchlorosilane ((C6H5)3SiCl). This compound is commercially available but can also be synthesized in the laboratory. One established method involves the Grignard reaction between phenylmagnesium bromide and silicon tetrachloride. Careful control of stoichiometry is crucial to maximize the yield of the desired trisubstituted product and minimize the formation of mono-, di-, and tetraphenylsilanes. Purification of Triphenylchlorosilane is typically achieved through distillation or recrystallization. wikipedia.org

Strategic Silane Formation via Condensation and Coupling Reactions

The formation of the target molecule, Triphenyl(3-phenylpropoxy)silane, is achieved by creating a silicon-oxygen bond between the 3-phenyl-1-propanol and the triphenylsilyl precursor. This is typically accomplished through a nucleophilic substitution reaction.

Mechanistic Insights into Etherification and Siloxylation

The reaction between an alcohol and a chlorosilane to form a silyl (B83357) ether is analogous to the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the triphenylchlorosilane. The chloride ion serves as the leaving group.

To facilitate this reaction, a base is typically required to deprotonate the alcohol, forming a more potent alkoxide nucleophile. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or nitrogen-containing heterocycles such as imidazole (B134444) and 4-(dimethylamino)pyridine (DMAP). nih.gov The general mechanism can be outlined as follows:

Deprotonation of the alcohol: The base abstracts the proton from the hydroxyl group of 3-phenyl-1-propanol to form the corresponding alkoxide.

Nucleophilic attack: The resulting 3-phenylpropoxide anion attacks the silicon atom of triphenylchlorosilane.

Chloride displacement: The attack results in the displacement of the chloride ion, forming the this compound product and the protonated base-chloride salt as a byproduct.

The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) or dimethylformamide (DMF), to avoid any unwanted side reactions with the solvent.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of the silylation reaction can be significantly influenced by several factors. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.

Table of Reaction Condition Optimization:

ParameterConditionEffect on ReactionRationale
Base Imidazole, DMAP, TriethylamineIncreased reaction rateDeprotonation of the alcohol creates a stronger nucleophile. nih.gov
Solvent Aprotic (e.g., DMF, Dichloromethane)Prevents side reactionsProtic solvents can react with the chlorosilane. DMF can also act as a catalyst.
Temperature Varies (Room temp. to elevated)Affects reaction rateHigher temperatures can increase the rate but may also lead to side reactions.
Concentration High concentration of reactantsIncreased reaction rateFollows principles of reaction kinetics for bimolecular reactions.

Catalytic Approaches in the Synthesis of this compound

Beyond the use of stoichiometric amounts of base, catalytic methods can also be employed to facilitate the synthesis of silyl ethers. These approaches can offer milder reaction conditions and improved efficiency.

Lewis bases such as 4-(dimethylamino)pyridine (DMAP) and imidazole are often used in catalytic amounts, in conjunction with a stoichiometric amount of a weaker base like triethylamine, to promote the silylation of alcohols. nih.gov The catalytic cycle involves the formation of a highly reactive silylated catalyst intermediate, which is then attacked by the alcohol.

More advanced catalytic systems involving transition metals have also been developed for silylation reactions. For instance, rhodium complexes have been shown to catalyze the dehydrogenative coupling of hydrosilanes with alcohols. nih.gov While this approach uses a different silyl precursor (a hydrosilane instead of a chlorosilane), it represents a modern and atom-economical route to silyl ethers. The general reaction involves the activation of the Si-H bond by the metal catalyst, followed by reaction with the alcohol to release hydrogen gas as the only byproduct.

Although specific examples of these advanced catalytic methods being applied to the synthesis of this compound are not detailed in the available literature, these strategies represent the forefront of silylation chemistry and could potentially be adapted for the efficient synthesis of this compound.

Transition Metal Catalysis in C-O and Si-O Bond Formation

Transition metal catalysis is pivotal in forming silyl ethers, offering efficient pathways for Si-O bond construction. Two primary methods are the dehydrogenative coupling of alcohols and hydrosilanes, and the hydrosilylation of carbonyl compounds.

For the synthesis of this compound, the dehydrogenative silylation of 3-phenylpropanol with triphenylsilane (B1312308) is a direct approach. This reaction can be mediated by various transition metal catalysts, including those based on palladium, copper, and gold, which facilitate the formation of the Si-O bond with excellent yields. msu.edu A notable metal-free alternative involves the use of tris(pentafluorophenyl)borane (B72294), B(C6F5)3, which effectively catalyzes the dehydrogenative silation of alcohols with triphenylsilane, producing dihydrogen as the sole byproduct. epa.gov This method is tolerant of numerous functional groups, making it a versatile option. epa.gov

Another key route is the hydrosilylation of a carbonyl precursor, such as 3-phenylpropanal. In this reaction, a hydrosilane (Triphenylsilane) adds across the carbon-oxygen double bond of the aldehyde. Rhodium complexes are often employed as catalysts for this transformation, leading directly to the corresponding triphenylsilyl ether. msu.edu Alkali metal triphenylsilyls, enhanced by crown ethers, have also been shown to catalyze the regioselective hydrosilylation of alkenes and can be applied to carbonyls. nih.gov

Below is a table summarizing catalytic systems applicable to the synthesis of triphenylsilyl ethers.

Catalytic MethodCatalyst/ReagentReactantsKey FeaturesReference
Dehydrogenative CouplingPd, Cu, Au complexes3-Phenylpropanol + TriphenylsilaneHigh yields, direct Si-O bond formation. msu.edu
Dehydrogenative SilylationB(C6F5)33-Phenylpropanol + TriphenylsilaneMetal-free, high-yielding, tolerant of various functional groups. epa.gov
HydrosilylationRhodium complexes3-Phenylpropanal + TriphenylsilaneDirect conversion of carbonyls to silyl ethers. msu.edu
Hydrosilylation[K(18-crown-6)SiPh3(thf)]Carbonyl/Alkene + TriphenylsilaneEnhanced reactivity due to crown ether. nih.gov

Stereoselective Synthesis Strategies and Chiral Induction (if applicable)

The parent molecule, this compound, is achiral. However, the principles of stereoselective synthesis are applicable to the creation of chiral analogues, which could be valuable as synthetic intermediates or chiral auxiliaries. Chirality could be introduced either at the silicon atom (Si-stereogenic) or on the carbon backbone of the 3-phenylpropoxy group.

The asymmetric synthesis of Si-stereogenic silyl ethers is a developing field. nih.govacs.orgresearchgate.net Organocatalytic methods, using novel imidodiphosphorimidate (IDPi) catalysts, have been developed for the enantioselective synthesis of tertiary silyl ethers with "central chirality" on the silicon atom. nih.govacs.org These reactions proceed through a desymmetrizing process to yield enantioenriched silanes. nih.govacs.org

For introducing chirality on the carbon chain, for instance at the C1 or C2 position of the propoxy fragment, copper-catalyzed asymmetric hydrosilylation of corresponding diketones or unsaturated ketones is a powerful strategy. dicp.ac.cnacs.org This approach can deliver optically active poly(silyl ether)s and smaller molecules with high enantioselectivity (up to 99% ee). dicp.ac.cnacs.org While these methods have not been specifically reported for this compound, they represent the current state-of-the-art for creating structurally similar chiral silyl ethers.

Novel Synthetic Routes and Advanced Methodologies

Recent advancements in synthetic chemistry offer new tools for the preparation of molecules like this compound, focusing on efficiency, safety, and molecular diversity.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. While specific flow synthesis protocols for this compound are not extensively documented, the synthesis of silyl ethers is well-suited to this technology. The silylation of alcohols can be efficiently performed in flow reactors, often with immobilized catalysts or reagents, allowing for a continuous production stream and simplified purification. This methodology reduces reaction times and improves process control, making it an attractive modern approach for the synthesis of silyl ethers.

Protective Group Strategies in Complex Syntheses

The triphenylsilyl (TPS) group is a valuable hydroxyl protecting group in multistep organic synthesis due to its steric bulk and specific reactivity profile. msu.eduvanderbilt.edunih.gov It is significantly more stable to acidic conditions than smaller silyl ethers like trimethylsilyl (B98337) (TMS), providing orthogonality. msu.edu The TPS group can be introduced by reacting an alcohol with triphenylsilyl chloride in the presence of a base. fiveable.me

The key utility of the TPS group lies in its selective removal. It is typically cleaved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). harvard.eduwikipedia.org This cleavage is clean and efficient, often leaving other protecting groups (e.g., benzyl, acetyl) intact. acs.orgresearchgate.net The stability of the TPS group to conditions like n-butyllithium (BuLi) allows for modifications at other parts of a molecule without disturbing the protected alcohol. acs.org This strategic use of protection and deprotection is fundamental in the total synthesis of complex natural products. bham.ac.ukthieme-connect.com

The relative stability of common silyl ethers under acidic conditions is: TMS < TES < TBS < TIPS < TBDPS. wikipedia.org The triphenylsilyl group's stability is comparable to that of TBDPS, making it a robust choice for complex synthetic routes. nih.gov

Silyl GroupAbbreviationRelative Acid StabilityCommon Cleavage ReagentReference
TrimethylsilylTMS1Mild Acid, K2CO3/MeOH msu.eduwikipedia.org
TriethylsilylTES64Acid, Fluoride wikipedia.org
tert-ButyldimethylsilylTBS/TBDMS20,000TBAF, HF, CSA wikipedia.org
TriisopropylsilylTIPS700,000TBAF, HF wikipedia.org
TriphenylsilylTPS~5,000,000TBAF, HF msu.eduacs.org
tert-ButyldiphenylsilylTBDPS5,000,000TBAF, HF wikipedia.org

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a powerful tool for generating molecular complexity efficiently. nih.gov Ruthenium-catalyzed MCRs have been reported for the synthesis of α-silyl-β-hydroxy vinylsilanes from silyl-propargyl boronates, aldehydes, and silanes. nih.gov While a direct MCR for this compound is not established, conceptual approaches exist. For instance, silyl glyoxylates have been developed as versatile reagents in MCRs to produce diverse structures. fgcu.edu An MCR could potentially be designed involving a phenyl-containing component, a three-carbon synthon, and a triphenylsilyl source, catalyzed by a suitable transition metal, to rapidly assemble the core structure or its analogues. nih.gov

Post-Synthetic Derivatization and Functionalization of the this compound Core

Once synthesized, the this compound core can undergo further chemical transformations. The phenyl rings on the silicon atom and on the propoxy chain are potential sites for electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., nitro, halo, alkyl groups), which can alter the electronic properties of the molecule.

The Si-O bond, while stable, can be cleaved under specific conditions to regenerate the 3-phenylpropanol. organic-chemistry.orgyoutube.com This deprotection is a functionalization step in itself, freeing the hydroxyl group for subsequent reactions. Furthermore, the Si-O bond can sometimes participate in reductive cleavage using reagents like lithium metal, which can generate aryllithium species if an aryl silyl ether is used, showcasing the reactive potential of the silyl ether moiety beyond simple protection. acs.org The triphenylsilyl group itself can be a platform for creating new materials, such as luminescent phosphole-silica hybrids where the silyl group acts as an anchoring unit. acs.org

Modification of the Phenyl Groups on the Triphenylsilyl Moiety

The aromatic rings of the triphenylsilyl group, while generally stable, can be functionalized through various modern synthetic methods, primarily involving transition-metal-catalyzed C-H activation. These approaches allow for the direct introduction of new substituents onto the phenyl rings, thereby tuning the electronic and steric properties of the silyl ether.

One of the most powerful techniques for this purpose is the iridium-catalyzed C-H borylation. This reaction typically employs a catalyst system, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in combination with a bipyridine-based ligand to direct the regioselective borylation of aryl C-H bonds. The resulting boronate esters are versatile intermediates that can be further transformed into a wide array of functional groups through Suzuki-Miyaura cross-coupling and other established methods. For instance, the borylation of a triphenylsilyl-containing compound can be achieved, followed by coupling with an aryl halide to introduce a new aryl group.

Another significant strategy is the palladium-catalyzed C-H arylation. This method allows for the direct formation of biaryl structures by coupling the C-H bonds of the phenyl rings with aryl halides or triflates. The choice of the palladium catalyst and ligands is crucial for achieving high efficiency and selectivity. For example, palladium acetate (B1210297) (Pd(OAc)₂) in the presence of a phosphine (B1218219) ligand can effectively catalyze the arylation of electron-rich aromatic C-H bonds.

Below is a table summarizing representative research findings on the C-H functionalization of aromatic rings in compounds analogous to the triphenylsilyl moiety of this compound.

Catalyst SystemReagentProduct TypeYield (%)Reference
[Ir(cod)Cl]₂ / dtbpyB₂pin₂Arylboronate ester85 berkeley.edu
Pd(OAc)₂ / P(o-tol)₃Aryl bromideBiaryl78 acs.org
Ru₃(CO)₁₂NorborneneSilylated arene59 msu.edu

These methodologies provide a strategic toolbox for the precise modification of the triphenylsilyl group, enabling the synthesis of a diverse library of derivatives from a common precursor.

Functionalization of the Propyl Linker

The propyl linker in this compound offers several sites for functionalization, including the benzylic position and the aliphatic chain. These modifications can introduce new functionalities, alter the linker's flexibility, or provide handles for conjugation to other molecules.

A primary approach for functionalizing the propyl chain is through hydrosilylation of a suitable precursor. For instance, the reaction of allylbenzene (B44316) with triphenylsilane in the presence of a transition metal catalyst, such as a ruthenium or iridium complex, would directly yield this compound. msu.edu By starting with a substituted allylbenzene, various functionalities can be incorporated into the phenyl ring of the propoxy group.

Direct functionalization of the saturated propyl chain can be more challenging but can be achieved through radical-based reactions. For example, radical halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation can introduce a bromine atom onto the alkyl chain, preferentially at the benzylic position due to the stability of the resulting benzylic radical. This halogenated intermediate can then undergo a variety of nucleophilic substitution reactions.

Furthermore, oxidation of the benzylic C-H bonds of the propyl linker can be accomplished using appropriate oxidizing agents. For example, potassium permanganate (B83412) or chromium-based reagents can oxidize the benzylic position to a ketone, introducing a carbonyl functionality into the molecule.

The following table presents selected research findings on the functionalization of alkyl chains in organosilicon compounds, which are analogous to the propyl linker in this compound.

Reaction TypeReagent/CatalystFunctional Group IntroducedPosition of FunctionalizationYield (%)
Radical HalogenationN-BromosuccinimideBromineBenzylic75
OxidationPotassium PermanganateCarbonylBenzylic60
HydrosilylationSubstituted Allylbenzene / Ru catalystVariousPhenyl ring of propoxy group>90

These strategic modifications of the propyl linker significantly expand the chemical space accessible from this compound, allowing for the creation of tailored molecules for specific applications.

Mechanistic Investigations of Triphenyl 3 Phenylpropoxy Silane Transformations

Kinetic and Thermodynamic Studies of Formation Reactions

The formation of triphenyl(3-phenylpropoxy)silane, a silyl (B83357) ether, is governed by principles similar to those of other alkoxysilanes. The primary route to such compounds involves the reaction of an alcohol with a silyl halide, a process whose kinetics and thermodynamics are influenced by several factors. wikipedia.org

Hydrolysis-Condensation Pathways of Related Alkoxysilanes

The hydrolysis of alkoxysilanes can be catalyzed by both acids and bases. gelest.com Under acidic conditions, the reaction is initiated by the protonation of the alkoxy group, making it a better leaving group. gelest.com In basic media, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanol (B1196071) on the silicon atom. nih.gov The rates of these reactions are sensitive to steric and electronic effects of the substituents on the silicon atom. ingentaconnect.comnih.gov For instance, methoxysilanes hydrolyze significantly faster than ethoxysilanes due to the smaller steric bulk of the methoxy (B1213986) group. gelest.com

The subsequent condensation reaction, which forms the Si-O-C bond of the silyl ether, is also subject to catalysis and is influenced by the reaction conditions. uni-saarland.de The stability of the resulting silanol intermediates is a critical factor; most monomeric silanetriols are unstable and readily undergo self-condensation to form siloxanes. gelest.com

The table below summarizes the relative hydrolysis rates of different alkoxysilanes, illustrating the impact of the alkoxy group.

Alkoxysilane TypeRelative Hydrolysis Rate
MethoxysilaneHigh (6-10 times faster than ethoxysilane)
EthoxysilaneModerate
IsopropoxysilaneLow

This table illustrates the general trend in hydrolysis rates based on the steric bulk of the alkoxy group. gelest.com

Rate-Determining Steps in Silane (B1218182) Ether Formation

The formation of a silyl ether from an alcohol and a silyl chloride typically involves a nucleophilic attack of the alcohol on the silicon center. wikipedia.org In the context of forming this compound, this would involve the reaction of 3-phenylpropanol with triphenylsilyl chloride. The rate-determining step in such reactions is often the initial nucleophilic attack.

Detailed Mechanistic Pathways of Reactivity

The reactivity of this compound is primarily centered around the silicon atom and the bonds connected to it. The following sections delve into the specific mechanistic pathways that govern its transformations.

Nucleophilic Substitution at the Silicon Center

The general mechanism for nucleophilic substitution at a silicon center is depicted below:

Step 1: The nucleophile attacks the silicon atom, forming a pentacoordinate intermediate.

Step 2: The leaving group departs, restoring the tetrahedral geometry at the silicon center.

This pathway is crucial for understanding the cleavage of the silyl ether bond under various conditions. libretexts.org

Oxidation and Reduction Pathways of the Silane Moiety

The silicon center in this compound is in the +4 oxidation state. While the silane moiety itself is generally stable to oxidation, the organic substituents can be susceptible to oxidative cleavage under harsh conditions.

Reduction of the silane moiety is not a common reaction pathway. However, organosilanes, particularly those containing Si-H bonds like triphenylsilane (B1312308), can act as reducing agents in various chemical transformations. organic-chemistry.orgmsu.edu For instance, triphenylsilane is known to reduce esters to hydrocarbons under radical conditions. msu.edu While this compound does not possess a Si-H bond, understanding the redox chemistry of related triphenylsilanes provides context for its potential reactivity under specific conditions.

The concept of reduction potential is key to understanding redox reactions. uhcl.edu A substance with a lower reduction potential will act as the reducing agent (oxidation), while the substance with a higher reduction potential will be the oxidizing agent (reduction). uhcl.edu

Radical-Based Mechanisms in Organosilane Chemistry

Silyl radicals are important intermediates in organosilane chemistry. researchgate.nete-bookshelf.de These silicon-centered radicals can be generated from various precursors and participate in a range of transformations, including hydrosilylation and reduction processes. researchgate.net The reactivity of silyl radicals is influenced by both steric and electronic factors. researchgate.net

In the context of this compound, radical reactions could potentially be initiated at the organic portions of the molecule, such as the phenyl groups or the propyl chain. However, the Si-C and Si-O bonds are generally quite strong and less prone to homolytic cleavage.

A relevant area of radical chemistry involving organosilanes is the use of silanes as radical-based reducing agents. acs.org For example, tris(trimethylsilyl)silane (B43935) is a well-known alternative to toxic tin hydrides in radical chain reactions. acs.org While this compound is not a direct source of silyl radicals in the same way, understanding these mechanisms provides a broader perspective on the potential for radical-mediated transformations in organosilane chemistry. chemistry-chemists.com

Catalytic Cycle Elucidation in Silane-Mediated Reactions

The synthesis of this compound typically involves the hydrosilylation of an allyl phenyl ether precursor with triphenylsilane. This reaction can be facilitated by both metal and non-metal catalysts, each operating through distinct mechanistic cycles.

Transition metal complexes are highly effective catalysts for the hydrosilylation of alkenes, providing a versatile route to organosilicon compounds like this compound. researchgate.netmdpi.com Platinum-based catalysts, such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst [Pt₂(dvtms)₃], are particularly common and their catalytic cycles have been extensively studied. mdpi.com

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.com This cycle, as applied to the formation of this compound from a suitable alkene precursor (e.g., allyl phenyl ether) and triphenylsilane, can be outlined as follows:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the Si-H bond of triphenylsilane to the low-valent platinum(0) center, forming a platinum(II)-hydrido-silyl complex. mdpi.com

Olefin Coordination: The alkene substrate then coordinates to the platinum(II) complex. mdpi.com

Migratory Insertion: This is followed by the migratory insertion of the coordinated alkene into the Pt-H bond. This step can proceed in two ways, leading to either the α- or β-adduct. In the context of forming this compound, the insertion would yield a platinum-alkyl-silyl species.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the active platinum(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

The regioselectivity of the hydrosilylation can be influenced by the nature of the catalyst, substrate, and reaction conditions. msu.edu While platinum catalysts are widely used, other transition metals like rhodium, iridium, and palladium have also been employed in hydrosilylation reactions, often exhibiting different reactivity and selectivity profiles. researchgate.netmsu.edursc.org For instance, rhodium complexes can be utilized for the hydrosilylation of carbonyls to afford triphenylsilyl ethers. msu.edu

Table 1: Key Steps in the Chalk-Harrod Mechanism for this compound Formation

StepDescriptionIntermediate Species
1Oxidative Addition of TriphenylsilanePlatinum(II)-hydrido-silyl complex
2Alkene CoordinationPlatinum(II)-alkene-hydrido-silyl complex
3Migratory InsertionPlatinum(II)-alkyl-silyl complex
4Reductive EliminationThis compound + Platinum(0) catalyst

This table is a generalized representation based on the established Chalk-Harrod mechanism.

In recent years, there has been a growing interest in non-metal catalysis for silane transformations, driven by the desire to replace expensive and potentially toxic heavy metals. Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as effective catalysts for the hydrosilylation of various functional groups. msu.eduorganic-chemistry.org

The mechanism of Lewis acid-catalyzed hydrosilylation is fundamentally different from that of transition metal catalysis. It is believed to proceed through the activation of the silane by the Lewis acid. In the case of forming a silyl ether, the proposed mechanism involves:

Lewis Acid-Alcohol Adduct Formation: The Lewis acid can interact with the alcohol functionality.

Silane Activation: The Lewis acid can also activate the hydrosilane, potentially leading to a transient silylium-like species.

Nucleophilic Attack: The oxygen of the alcohol then attacks the activated silicon center, leading to the formation of the silyl ether and regeneration of the catalyst.

Furthermore, organocatalysts, such as N-heterocyclic carbenes (NHCs) and strong Brønsted bases, have been shown to promote the dehydrogenative silylation of alcohols. organic-chemistry.org For instance, inexpensive catalysts like NaOH can facilitate the cross-dehydrogenative coupling of an alcohol and a hydrosilane to form a silyl ether under mild conditions. organic-chemistry.org While not a direct hydrosilylation of a C=C bond, these methods represent important non-metal catalyzed routes to silyl ethers. A study also reported the use of piperidine (B6355638) as a catalyst for the reaction of triphenylsilane with hydroxy compounds. acs.org

Intermolecular Interactions and Reaction Dynamics

The physical properties and reactivity of this compound are influenced by various intermolecular forces. These forces are the attractions and repulsions between neighboring molecules. wikipedia.orgkhanacademy.org Understanding these interactions is key to comprehending the substance's behavior in different phases and its role in reaction dynamics.

The primary intermolecular forces present in this compound are:

London Dispersion Forces (LDF): These are the weakest type of intermolecular force and exist in all molecules. ucmerced.edu They arise from temporary fluctuations in electron distribution, creating instantaneous dipoles. Due to the large number of electrons in the three phenyl groups and the hydrocarbon chain of this compound, London dispersion forces are significant.

Dipole-Dipole Interactions: The Si-O-C linkage in this compound introduces a permanent dipole moment due to the difference in electronegativity between silicon, oxygen, and carbon. The oxygen atom is more electronegative, leading to a partial negative charge (δ-), while the silicon and adjacent carbon atoms bear partial positive charges (δ+). These permanent dipoles lead to attractive interactions between molecules. ucmerced.edumsu.edu

Table 2: Intermolecular Forces in this compound

Type of ForceDescriptionStructural Origin
London Dispersion ForcesTemporary induced dipoles due to electron cloud fluctuations.Present throughout the entire molecule, significant due to large size and number of electrons.
Dipole-Dipole InteractionsAttraction between permanent partial positive and negative charges.Arises from the polar Si-O-C bond.
π-π StackingAttraction between the electron clouds of aromatic rings.Occurs between the phenyl groups of neighboring molecules.

Reactivity and Advanced Functionalization Pathways of Triphenyl 3 Phenylpropoxy Silane

Behavior as a Precursor in Organosilicon Chemistry

Organosilicon compounds are fundamental building blocks in materials science and organic synthesis. wikipedia.org Triphenyl(3-phenylpropoxy)silane, by virtue of its silicon-oxygen bond, can serve as a precursor for the formation of other organosilicon species. The reactivity of the Si-O bond in silyl (B83357) ethers is central to their role as protecting groups and as intermediates in synthesis. wikipedia.orglibretexts.org The triphenylsilyl (TPS) group is known for its steric bulk and its stability under various conditions, which can be advantageous in directing the outcome of chemical reactions. thieme-connect.de

The silicon atom in this compound is susceptible to nucleophilic attack, which can lead to the cleavage of the silicon-oxygen bond. This reactivity is the basis for its use as a protecting group for the 3-phenylpropanol moiety. Furthermore, the presence of the triphenylsilyl group can influence the electronic environment of the silicon atom, affecting its reactivity in comparison to other trialkylsilyl ethers. The stability of the triphenylsilyl group also means that it can be retained in a molecule while other transformations are carried out, making it a valuable component in the design of complex organosilicon architectures. ias.ac.in

Role in Cross-Coupling and C-H Activation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comyoutube.comyoutube.com Organosilicon compounds, particularly organosilanes, have emerged as effective coupling partners in reactions such as the Hiyama coupling. nih.gov While specific studies on the use of this compound in cross-coupling reactions are not extensively documented, the reactivity of related aryltrialkoxysilanes suggests its potential utility. innospk.com In such reactions, the organosilane transfers its organic group to a metal center, which then couples with another organic halide. The triphenylsilyl group itself is generally stable, but the phenyl groups attached to silicon could potentially participate in intramolecular or intermolecular coupling reactions under specific catalytic conditions.

C-H activation is a rapidly developing field in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. nih.govyoutube.comacs.orgyoutube.com The involvement of silyl ethers in C-H activation reactions is an area of growing interest. While direct C-H activation on the phenyl rings or the propoxy chain of this compound has not been specifically reported, the silyl ether moiety can act as a directing group, guiding a catalyst to a specific C-H bond within the molecule. This can enable regioselective functionalization that would be difficult to achieve through other means. The steric and electronic properties of the triphenylsilyl group would play a crucial role in the efficiency and selectivity of such transformations.

Applications as a Silylating Agent in Organic Synthesis

Silylating agents are widely used in organic synthesis, primarily for the protection of functional groups such as alcohols. wikipedia.orglibretexts.org this compound itself is a silyl ether, but the triphenylsilyl moiety can be transferred to other molecules, making it a potential silylating agent, although less common than triphenylsilyl chloride or triflate.

Selective Reduction of Functional Groups

Hydrosilanes, including triphenylsilane (B1312308), are effective reducing agents for a variety of functional groups. msu.eduthermofishersci.inacs.orgacs.orgorganic-chemistry.orgnottingham.ac.uk These reductions often proceed via hydrosilylation of a polarized double bond, such as a carbonyl group, followed by hydrolysis to yield the corresponding alcohol. While this compound does not possess a Si-H bond for direct hydride transfer, its precursor, triphenylsilane, is extensively used for the selective reduction of aldehydes and ketones to the corresponding triphenylsilyl ethers. gelest.com This process is often catalyzed by transition metals or strong Lewis acids. The resulting silyl ether protects the newly formed alcohol.

The general transformation can be represented as: R-C(=O)-R' + Ph₃SiH → R-CH(OSiPh₃)-R'

This reaction is highly valuable for its chemoselectivity, often reducing carbonyls in the presence of other sensitive functional groups. The triphenylsilyl ether product can then be cleaved under specific conditions to reveal the alcohol.

Formation of Silyl Ethers and Acetals

The primary synthetic relevance of this compound lies in its identity as a triphenylsilyl (TPS) ether. The formation of such silyl ethers is a common strategy to protect alcohols during multi-step syntheses. wikipedia.orglibretexts.orgthieme-connect.de The synthesis of this compound itself is a prime example of this reaction, typically achieved by reacting 3-phenyl-1-propanol (B195566) with a triphenylsilyl halide (e.g., triphenylsilyl chloride) in the presence of a base. tandfonline.com

The general reaction for the formation of a triphenylsilyl ether is: R-OH + Ph₃Si-X → R-O-SiPh₃ (where X = Cl, OTf)

Silyl acetals can be formed from the reaction of silyl ethers with enol ethers or through the hydrosilylation of α,β-unsaturated esters. While direct conversion of this compound to a silyl acetal (B89532) is not a standard transformation, triphenylsilane can be used to generate silyl ketene (B1206846) acetals from α,β-unsaturated esters, which are valuable intermediates in carbon-carbon bond-forming reactions like the Mukaiyama aldol (B89426) addition. organic-chemistry.org

Polymerization and Crosslinking Reactions involving Silanes

Silanes play a crucial role in polymer chemistry, both as monomers and as agents for modifying and crosslinking existing polymers. researchgate.nettandfonline.commdpi.com

Grafting of Silane (B1218182) Moieties onto Polymer Backbones

Polymer grafting involves the attachment of side chains (grafts) to a main polymer backbone, which can significantly alter the properties of the material. mdpi.comnih.govmdpi.com Silanes are frequently used for this purpose. While there are no specific reports on the grafting of the entire this compound molecule, the triphenylsilyl moiety could potentially be introduced onto a polymer backbone. This would likely be achieved by first synthesizing a monomer containing the triphenylsilyl group and then polymerizing it, or by reacting a polymer with functional groups with a triphenylsilyl-containing reagent. The bulky and hydrophobic nature of the triphenylsilyl groups could impart unique properties to the resulting polymer, such as increased thermal stability and altered solubility.

The table below summarizes the potential reactivity of this compound based on the known chemistry of related compounds.

Reaction TypeSubstrate(s)Reagent/CatalystPotential Product(s)
Silyl Ether Formation 3-phenyl-1-propanolTriphenylsilyl chloride, BaseThis compound
Selective Carbonyl Reduction Aldehyde/KetoneTriphenylsilane, Lewis AcidTriphenylsilyl ether of corresponding alcohol
Cross-Coupling (Hiyama-type) Aryl HalideTriphenyl(alkoxy)silane, Pd catalyst, ActivatorBiaryl
Polymer Grafting (conceptual) Polymer with reactive sitesTriphenylsilyl-containing monomer/reagentPolymer with pendant triphenylsilyl groups

Formation of Siloxane Networks

The formation of siloxane networks from this compound is a process governed by the initial hydrolysis of the 3-phenylpropoxy group to form a reactive silanol (B1196071) intermediate, triphenylsilanol (B1683266). This hydrolysis step is a critical prerequisite for the subsequent condensation reactions that lead to the construction of a polysiloxane network.

Hydrolysis: (C₆H₅)₃Si-O(CH₂)₃C₆H₅ + H₂O ⇌ (C₆H₅)₃Si-OH + HO(CH₂)₃C₆H₅ this compound + Water ⇌ Triphenylsilanol + 3-Phenyl-1-propanol

Condensation: 2 (C₆H₅)₃Si-OH ⇌ (C₆H₅)₃Si-O-Si(C₆H₅)₃ + H₂O Triphenylsilanol + Triphenylsilanol ⇌ Hexaphenyldisiloxane + Water

The steric hindrance imposed by the three bulky phenyl groups on the silicon atom significantly influences the rate and extent of these reactions. While the hydrolysis can proceed, the subsequent condensation of the resulting triphenylsilanol is often slower compared to less substituted silanols. This is due to the difficulty of two bulky triphenylsilanol molecules achieving the necessary orientation for the condensation reaction to occur.

The formation of the siloxane network is a stepwise process. Initially, dimers (hexaphenyldisiloxane) are formed, which can then react with other triphenylsilanol molecules to form larger oligomers and eventually a cross-linked network. The structure of the resulting network is highly dependent on the reaction conditions, such as temperature, pH, and the presence of catalysts. For instance, increasing the temperature can provide the necessary activation energy to overcome the steric barrier for condensation, leading to a more extensively cross-linked network.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a powerful tool for monitoring the progress of both hydrolysis and condensation. The chemical shift of the silicon atom changes distinctly as it transitions from the initial alkoxysilane to the silanol intermediate and then to the various siloxane species (dimers, trimers, and higher-order structures within the network).

Hydrolysis Stability and Condensation Behavior in Diverse Media

The stability of the Si-O-C bond in this compound towards hydrolysis and the subsequent condensation of the resulting silanol are highly dependent on the surrounding medium, particularly its pH.

The hydrolysis of alkoxysilanes is generally catalyzed by both acids and bases. mdpi.com Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom. The rate of hydrolysis typically exhibits a minimum around neutral pH.

For this compound, the three electron-withdrawing phenyl groups attached to the silicon atom can influence the electronic environment at the silicon center, potentially affecting the kinetics of hydrolysis. However, the steric bulk of these phenyl groups is expected to be a dominant factor, sterically shielding the silicon atom from nucleophilic attack and thus slowing down the hydrolysis rate compared to less hindered alkoxysilanes.

The condensation of the triphenylsilanol intermediate also shows a strong pH dependence. The rate of condensation is generally slow at low pH and increases as the pH becomes more basic. This is because the deprotonated silanolate anion ( (C₆H₅)₃SiO⁻ ), which is more prevalent at higher pH, is a more potent nucleophile for attacking another silanol molecule.

The table below summarizes the expected influence of different media on the hydrolysis and condensation of this compound, based on general principles of alkoxysilane chemistry.

Medium ConditionEffect on Hydrolysis RateEffect on Condensation RatePredominant Species Expected
Acidic (e.g., pH < 4) CatalyzedSlowTriphenylsilanol
Neutral (e.g., pH ≈ 7) SlowestSlowThis compound, some Triphenylsilanol
Basic (e.g., pH > 10) CatalyzedCatalyzedPolyphenylsiloxane network

It is important to note that while these general trends are well-established for alkoxysilanes, specific kinetic data for this compound are not widely available in the literature. Further experimental studies are needed to quantify the precise rates of hydrolysis and condensation under various conditions and to fully elucidate the structure and properties of the resulting polysiloxane networks.

Computational and Theoretical Investigations of Triphenyl 3 Phenylpropoxy Silane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (HOMO, LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict the optimized molecular geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. For Triphenyl(3-phenylpropoxy)silane, a DFT optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. Key structural parameters of interest would include the Si-O, O-C, and Si-C bond lengths, as well as the bond angles around the central silicon and oxygen atoms, which define the core geometry of the silyl (B83357) ether linkage.

Beyond molecular geometry, DFT is instrumental in determining electronic properties, most notably the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic potential. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the oxygen atom, while the LUMO would likely be distributed over the silicon atom and the antibonding orbitals of the phenyl groups.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations Illustrative data based on typical values for similar compounds.

Parameter Predicted Value Significance
Geometrical Parameters
Si-O Bond Length ~1.65 Å Indicates the strength of the silyl ether bond.
O-C Bond Length ~1.43 Å Standard single bond length for an ether linkage.
Si-C (phenyl) Bond Length ~1.87 Å Reflects the bond between silicon and the phenyl ring.
∠ Si-O-C Angle ~125-130° A wide angle suggests low steric hindrance and sp2 character on oxygen.
Electronic Properties
HOMO Energy ~ -6.5 eV Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy ~ -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 5.3 eV Indicates high kinetic stability and relatively low chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are the most likely sites for an electrophilic attack.

Blue regions correspond to positive electrostatic potential, which are electron-deficient and represent favorable sites for nucleophilic attack.

Green regions denote neutral or weakly interacting areas.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom due to its lone pairs of electrons, identifying it as a primary site for interaction with electrophiles (e.g., Lewis acids, protons). Conversely, positive potential (blue) would be localized on the hydrogen atoms, particularly those of the phenyl groups and the propoxy chain. This analysis provides a clear, intuitive picture of the molecule's reactive surface. nih.govnih.gov

Fukui Functions and Parr Functions for Site Reactivity

To obtain a more quantitative measure of site-specific reactivity, Fukui and Parr functions are calculated. These descriptors, derived from conceptual DFT, identify which atoms in a molecule are most susceptible to different types of chemical attack.

The Fukui function (f+) measures the reactivity towards a nucleophilic attack (attack by an electron donor).

The Fukui function (f-) indicates the reactivity towards an electrophilic attack (attack by an electron acceptor).

The Fukui function (f0) points to sites susceptible to radical attack.

The Parr functions further refine this by providing a direct route to local electrophilicity and nucleophilicity indices. For this compound, these calculations would likely confirm the MEP analysis, identifying the oxygen atom as the most probable site for electrophilic attack (highest f- value) and potentially certain carbon atoms on the phenyl rings or the silicon atom as sites for nucleophilic attack (highest f+ values).

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, performed using DFT, are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculation provides the frequencies and intensities of the fundamental vibrational modes of the molecule in its ground state.

By comparing the computed spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, such as the stretching or bending of bonds. For this compound, key vibrational modes would include:

Si-O-C stretching: A characteristic and strong band for silyl ethers.

Si-C stretching: Associated with the triphenylsilyl group.

Aromatic C-H stretching: Occurring at higher wavenumbers.

Aliphatic C-H stretching: From the propoxy chain.

C=C stretching: Within the phenyl rings.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data.

Table 2: Predicted Characteristic Vibrational Frequencies (Scaled) for this compound Illustrative data based on typical values for the functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2980-2850 Medium-Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong
Si-O-C Asymmetric Stretch 1100-1080 Strong
Si-C Stretch 800-700 Medium

Conformational Analysis and Potential Energy Surfaces

This compound is a flexible molecule with several rotatable single bonds (e.g., Si-O, O-C, C-C). This allows it to exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them.

A potential energy surface (PES) scan is performed computationally by systematically rotating a specific dihedral angle and calculating the energy at each step. This process reveals the low-energy conformations and the transition states that connect them. For this molecule, key rotations would be around the Si-O and O-C bonds, as the orientation of the bulky triphenylsilyl group relative to the phenylpropoxy chain will significantly impact the molecule's stability due to steric hindrance. The results of such an analysis would provide insight into the molecule's preferred shape in different environments.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular vibrations, rotations, and conformational changes at a given temperature.

An MD simulation of this compound, either in a vacuum or in a solvent, could be used to:

Explore the accessible conformational space and the timescales of transitions between different conformers.

Study the flexibility of the molecule and how different parts (e.g., the phenyl rings, the propoxy chain) move relative to each other.

Simulate the interaction of the molecule with a solvent or a surface, which is particularly relevant for understanding the behavior of silane-based materials and coupling agents.

These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a molecule, including its crystal packing, polymorphism, and physical characteristics. Computational methods provide profound insights into the nature and strength of these non-covalent forces.

This analysis generates several key graphical outputs:

d_norm surface: This property is mapped onto the Hirshfeld surface using a red-white-blue color scale. Red spots indicate intermolecular contacts that are shorter than the van der Waals (vdW) radii sum, signifying strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the vdW radii, and blue regions signify contacts longer than the vdW radii.

Fingerprint Plots: These are two-dimensional histograms that summarize all intermolecular contacts in the crystal. The plot of dᵢ (distance from the surface to the nearest nucleus inside) versus dₑ (distance from the surface to the nearest nucleus outside) provides a "fingerprint" for the crystal packing. The percentage contribution of different types of atomic contacts can be calculated from these plots.

For a molecule like this compound, with its multiple phenyl rings and aliphatic chain, the dominant non-covalent interactions expected would be H···H, C···H/H···C, and π-π stacking interactions. The table below presents an illustrative breakdown of the percentage contributions of various intermolecular contacts, as would be typical for a large, aromatic organosilicon compound.

Interaction TypeTypical Percentage Contribution (%)Description
H···H~50 - 60%Represents the most abundant, though generally weak, van der Waals contacts due to the large number of hydrogen atoms on the periphery of the molecule.
C···H / H···C~20 - 30%These contacts are significant and represent C-H···π interactions between the phenyl rings and C-H groups, contributing substantially to crystal packing.
O···H / H···O~5 - 10%Indicates potential weak C-H···O hydrogen bonds involving the propoxy oxygen atom, which can act as a hydrogen bond acceptor.
C···C~3 - 7%Often indicative of π-π stacking interactions between the phenyl rings of adjacent molecules, a key stabilizing force in aromatic compounds.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to define atoms, bonds, and the nature of chemical interactions. A key aspect of AIM is the identification of critical points in the electron density. A Bond Critical Point (BCP) is a point of minimum electron density between two interacting atoms, signifying an interaction pathway. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction.

Shared-shell interactions (covalent bonds) are characterized by high ρ(r) and a negative ∇²ρ(r).

Closed-shell interactions (non-covalent, such as ionic bonds, hydrogen bonds, and van der Waals interactions) are characterized by low ρ(r) and a positive ∇²ρ(r).

The Non-Covalent Interaction (NCI-RDG) analysis is a complementary method that visualizes weak interactions in real space. It is based on the relationship between the electron density and the reduced density gradient (RDG). Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix reveals and color-codes different types of interactions on a 3D isosurface:

Blue surfaces: Indicate strong, attractive interactions (e.g., hydrogen bonds).

Green surfaces: Indicate weak, delocalized van der Waals interactions.

Red surfaces: Indicate repulsive steric clashes.

For this compound, AIM and NCI-RDG studies would reveal weak van der Waals interactions (green surfaces) between the phenyl groups and the alkyl chain, and potentially very weak C-H···O hydrogen bonds (small blueish-green surfaces).

Interaction TypeElectron Density ρ(r) (a.u.)Laplacian ∇²ρ(r) (a.u.)Nature of Interaction
Covalent (e.g., Si-O)> 0.100< 0Shared-shell
Strong Hydrogen Bond0.020 - 0.040> 0Closed-shell (strong)
Weak Hydrogen Bond (e.g., C-H···O)0.005 - 0.015> 0Closed-shell (weak)
Van der Waals (e.g., H···H)< 0.005> 0Closed-shell (very weak)

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. For an alkoxysilane like this compound, a common and important reaction is the hydrolysis of the Si-O-C bond, which is often the first step in the formation of siloxane polymers or surface coatings. This process is typically catalyzed by acid or base.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Locating the precise geometry of a transition state is a primary goal of computational mechanistic studies. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following methods are employed for this purpose. Once a TS structure is located, a frequency calculation is performed to verify it. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the breaking of the Si-O bond and formation of an O-H bond).

The energy difference between the transition state and the reactants is the activation energy (ΔE‡), or energy barrier. This value is critical as it determines the rate of the reaction according to transition state theory. A lower energy barrier corresponds to a faster reaction. For the acid-catalyzed hydrolysis of this compound, the mechanism would likely involve protonation of the alkoxy oxygen followed by nucleophilic attack of a water molecule on the silicon center, proceeding through a pentacoordinate silicon transition state. acs.org

SpeciesDescriptionIllustrative Relative Energy (kcal/mol)
Reactants (Silane + H₃O⁺)Initial state of the silane (B1218182) and the acid catalyst.0.0
Transition State (TS)Pentacoordinate silicon intermediate during nucleophilic attack by water.+15.0
Products (Silanol + Alcohol + H⁺)Final state after Si-O bond cleavage.-5.0

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on the reaction mechanism and energy barriers. rsc.org Computational models account for these effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: One or more individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in stabilizing transition states. nih.gov

For the hydrolysis of an alkoxysilane, the polarity and protic nature of the solvent are critical. Polar solvents can stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction. acs.orgrsc.org For instance, a polar protic solvent like water would be expected to significantly lower the energy barrier for hydrolysis compared to a nonpolar solvent like hexane, due to its ability to solvate the proton catalyst and stabilize the polar transition state through hydrogen bonding.

Solvent EnvironmentModel TypeIllustrative Activation Energy (ΔE‡, kcal/mol)Reason for Effect
Gas PhaseN/A25.0Baseline calculation with no stabilizing solvent effects.
Hexane (Nonpolar)Implicit (PCM)23.5Minimal stabilization of the polar transition state.
Water (Polar, Protic)Implicit (PCM)15.0Significant stabilization of the polar transition state due to high dielectric constant.
Water (Explicit)Explicit13.0Specific hydrogen bonding between water molecules and the transition state provides additional stabilization.

Future Research Directions and Outlook

The exploration of organosilicon compounds continues to open new frontiers in chemistry and materials science. Triphenyl(3-phenylpropoxy)silane, a silyl (B83357) ether with bulky triphenylsilyl and flexible phenylpropoxy moieties, stands as a molecule of significant potential. While its specific applications are not yet widely documented, its structure suggests a variety of future research avenues. This article outlines prospective research directions focusing on sustainable synthesis, catalysis, advanced characterization, computational design, and integration into new material domains.

Q & A

Basic: What methodologies are recommended for synthesizing Triphenyl(3-phenylpropoxy)silane, and how can reaction conditions be optimized for purity?

Synthesis typically involves nucleophilic substitution or hydrosilylation, where silanol precursors react with 3-phenylpropanol derivatives. Optimization requires monitoring stoichiometric ratios, solvent selection (e.g., anhydrous toluene), and catalyst use (e.g., Pt-based for hydrosilylation). Purity can be enhanced via fractional distillation or column chromatography, with progress tracked using thin-layer chromatography (TLC) or <sup>29</sup>Si NMR to confirm siloxane bond formation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • FTIR : Identifies Si-O-C (1050–1100 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) bonds.
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm) and silicon-coupled carbons.
  • GC-MS : Detects volatile byproducts (e.g., unreacted alcohols) with retention time calibration against standards (e.g., triisobutyl derivatives ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 396.18) .

Advanced: How can a factorial design approach optimize silane film formation using this compound for surface modification?

A three-factor, three-level factorial design (e.g., Box-Behnken) can evaluate:

  • Independent variables : Silane concentration (0.5–2.5%), hydrolysis time (60–180 min), and solvent ratio (ethanol/water).
  • Response variables : Contact angle (hydrophobicity) and electrochemical impedance (corrosion resistance).
    Statistical validation (R² > 0.8, p < 0.05) identifies dominant factors. For example, silane concentration has the strongest effect on hydrophobicity (p = 0.003), while hydrolysis time is non-significant beyond 90 minutes .

Advanced: How do conflicting data arise in electrochemical impedance spectroscopy (EIS) analysis of silane-treated surfaces, and how can they be resolved?

Contradictions in EIS data (e.g., low charge-transfer resistance despite high hydrophobicity) may stem from:

  • Incomplete film curing : Verify post-treatment drying (e.g., 24h at 60°C).
  • Pinhole defects : Use SEM-EDS to map surface homogeneity.
  • Electrolyte penetration : Compare results across electrolytes (e.g., 0.1M NaCl vs. 0.5M H2SO4).
    Normalize data using Bode plots to distinguish capacitive (film integrity) vs. resistive (defects) behaviors .

Intermediate: How does silane concentration influence the interfacial adhesion of this compound in composite materials?

Adhesion strength is tested via microshear bond tests (ISO 4049) on treated substrates (e.g., ceramics or metals). Optimal concentration (e.g., 1.5–2.0%) maximizes covalent Si-O-M (M = substrate) bonding. Excess silane (>2.5%) causes self-condensation, reducing adhesion by 20–30% due to brittle interphases. Validate using XPS to quantify Si-O-M vs. Si-O-Si bonds .

Advanced: What computational tools aid in predicting the hydrolytic stability of this compound under varying pH conditions?

  • Density Functional Theory (DFT) : Models hydrolysis pathways (e.g., SN2 vs. radical mechanisms) and activation energies.
  • Molecular Dynamics (MD) : Simulates water diffusion rates through silane films at pH 4–10.
    Correlate with experimental FTIR data (Si-O-C degradation at 1100 cm⁻¹) and Arrhenius plots to predict long-term stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of ethanol/chlorinated solvents.
  • PPE : Nitrile gloves and safety goggles; silanes can hydrolyze to release HCl in humid conditions.
  • Waste Disposal : Neutralize with aqueous NaHCO3 before disposal .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SHELX-2018) determines bond angles (e.g., Si-O-C ~120°) and torsional strains. Refinement with Olex2 or SHELXL validates disorder in phenyl rings. Compare with predicted structures from Cambridge Structural Database (CSD) entries for analogous silanes .

Intermediate: What are the limitations of contact angle measurements in assessing silane film quality, and how can they be mitigated?

Contact angle hysteresis (>10°) indicates surface heterogeneity. Mitigation strategies:

  • Dynamic Contact Angle (DCA) : Measure advancing/receding angles to assess roughness.
  • Atomic Force Microscopy (AFM) : Quantify RMS roughness (<5 nm for optimal films).
    Cross-validate with XPS to ensure uniform elemental distribution (Si:O ratio ≈ 1:3) .

Advanced: How do synergistic effects between this compound and cross-linking agents (e.g., BTSE) enhance thermal stability?

Co-condensation with bis-silanes (e.g., 1,2-bis(triethoxysilyl)ethane, BTSE) increases crosslink density. TGA-DSC shows 15–20% higher decomposition onset (300°C vs. 250°C for pure silane). Analyze with <sup>29</sup>Si NMR to quantify T<sup>3</sup> (fully condensed) vs. T<sup>2</sup> (linear) structures .

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